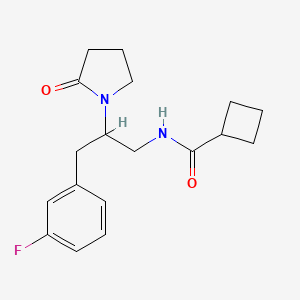
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, and a cyclobutanecarboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-fluorophenyl derivative, followed by the introduction of the pyrrolidinone ring through a cyclization reaction. The final step involves the formation of the cyclobutanecarboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other fluorophenyl derivatives, pyrrolidinone-containing molecules, and cyclobutanecarboxamide analogs. Examples include:
- N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
- N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
Uniqueness
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-7-1-4-13(10-15)11-16(21-9-3-8-17(21)22)12-20-18(23)14-5-2-6-14/h1,4,7,10,14,16H,2-3,5-6,8-9,11-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWKBXGXQSJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














